N-cyclohexyl-N'-(2,2-dimethoxyethyl)urea
Description
N-cyclohexyl-N'-(2,2-dimethoxyethyl)urea is a urea derivative featuring a cyclohexyl group on one nitrogen atom and a 2,2-dimethoxyethyl substituent on the adjacent nitrogen. Urea derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and material science due to their hydrogen-bonding capabilities and structural versatility .
Properties
IUPAC Name |
1-cyclohexyl-3-(2,2-dimethoxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-15-10(16-2)8-12-11(14)13-9-6-4-3-5-7-9/h9-10H,3-8H2,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSDGVBVOFYWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1CCCCC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares N-cyclohexyl-N'-(2,2-dimethoxyethyl)urea with selected analogs based on substituents, molecular weight, and key properties:
Key Differences in Physicochemical Properties
- Polarity and Solubility : The dimethoxyethyl group in the target compound enhances polarity compared to alkyl-substituted analogs like N'-cyclohexyl-N,N-diethylurea , but reduces hydrogen-bonding capacity relative to hydroxyl-containing derivatives (e.g., N-cyclohexyl-N'-(2-hydroxyphenyl)urea ).
- Stability : Alkoxy groups (e.g., dimethoxy) may improve hydrolytic stability compared to esters or amides, as seen in N,N-dimethoxy-N'-(4-nitrophenyl)urea .
- Crystallinity : Cyclohexyl groups often impart rigidity, as observed in N,N′-dicyclohexyl-N-(phthaloylglycyl)urea , which forms hydrogen-bonded crystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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